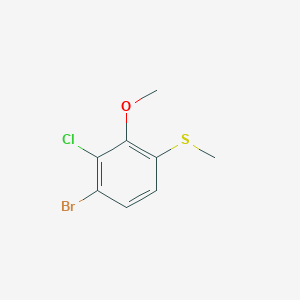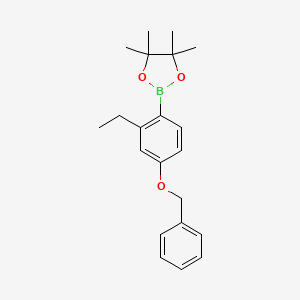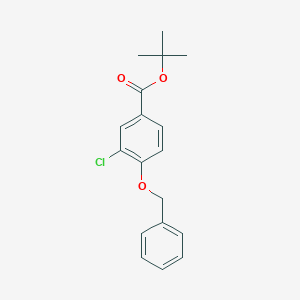
tert-Butyl 4-(benzyloxy)-3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate is a chemical compound that has been used for a variety of scientific research applications. It is a derivative of benzoic acid and is composed of a benzyloxy group, a tert-butyl group, and a chlorine atom. This compound has been studied for its ability to act as a catalyst in organic synthesis, its biochemical and physiological effects, and its potential applications in the lab.
Scientific Research Applications
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate has been used in a variety of scientific research applications. It has been used as a catalyst for organic synthesis reactions, such as the synthesis of aryl-substituted heterocycles and the synthesis of aryl-substituted amines. It has also been used as a reagent in the synthesis of aryl-substituted heterocycles, such as indoles and pyrroles. Additionally, it has been used as a reagent in the synthesis of aryl-substituted amines, such as anilines, piperidines, and morpholines.
Mechanism of Action
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate acts as a catalyst by activating the reactants and promoting the formation of the desired product. It does this by forming a complex with the reactants, which increases their reactivity and helps to facilitate the reaction. Additionally, it helps to accelerate the reaction rate by increasing the rate of nucleophilic attack at the reaction site.
Biochemical and Physiological Effects
This compound has been shown to have some biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Advantages and Limitations for Lab Experiments
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a highly active catalyst. Additionally, it is non-toxic and does not produce any hazardous byproducts. However, it is not very stable and has a limited shelf life.
Future Directions
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate has potential applications in the development of new catalysts and reagents for organic synthesis. Additionally, it may be useful in the development of new drugs for the treatment of inflammatory diseases. Additionally, it may be useful in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to explore the potential applications of this compound.
Synthesis Methods
Tert-Butyl 4-(benzyloxy)-3-chlorobenzoate can be synthesized through a variety of methods. One method involves the reaction of benzyl bromide and tert-butyl chloride in the presence of a base such as sodium hydroxide or sodium carbonate. Another method involves the reaction of benzyl bromide, tert-butyl chloride, and a base in the presence of a halogenating agent such as phosphorus pentachloride. In both cases, the products of the reaction are this compound and the corresponding byproduct.
properties
IUPAC Name |
tert-butyl 3-chloro-4-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-18(2,3)22-17(20)14-9-10-16(15(19)11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPMBEDLQGIBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


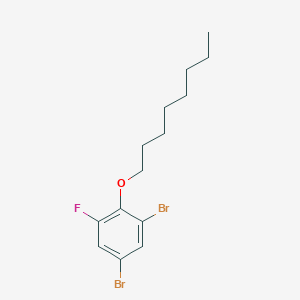
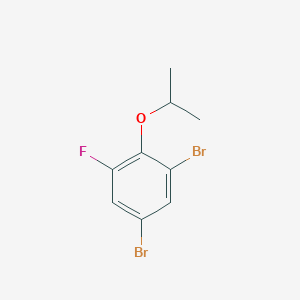




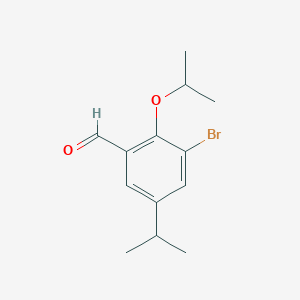

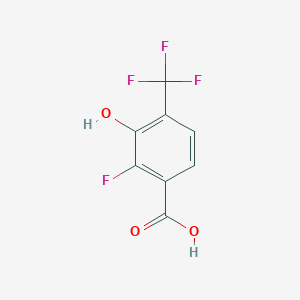
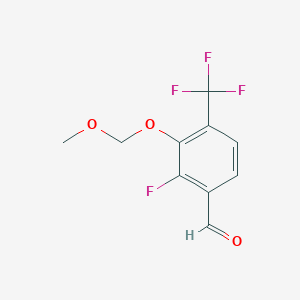
![8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293408.png)
